molecular formula C17H13ClN4O2 B6026100 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide

Cat. No.: B6026100
M. Wt: 340.8 g/mol
InChI Key: QGKYNMPVCDKJQP-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a diketone or a β-keto ester.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Pyridine Ring: The pyridine ring is formed through a cyclization reaction involving a suitable precursor.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridazine ring.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically results in the formation of alcohols.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-4-yl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(quinolin-3-yl)acetamide

Uniqueness

The uniqueness of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-3-yl)acetamide lies in its specific structural features, which confer distinct biological activities. The position of the pyridine ring and the presence of the chlorophenyl group contribute to its unique binding properties and biological effects compared to similar compounds.

Properties

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN4O2/c18-13-5-3-12(4-6-13)15-7-8-17(24)22(21-15)11-16(23)20-14-2-1-9-19-10-14/h1-10H,11H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGKYNMPVCDKJQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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